molecular formula C18H21N5O4 B2879950 2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1251560-69-6

2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2879950
CAS RN: 1251560-69-6
M. Wt: 371.397
InChI Key: DRXIFWWQMCGZPI-UHFFFAOYSA-N
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Description

The compound “2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is a complex organic molecule. It contains functional groups such as carboxylic acids and esters . The structure is the product of a carboxylic acid and an alcohol .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of carboxylic acids and esters , the alkylation of amines , and possibly the use of reactions such as the Friedel-Crafts alkylation . The exact synthesis pathway would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Both carboxylic acids and esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In a carboxylic acid, the second oxygen atom also bonds to a hydrogen atom. In an ester, the second oxygen atom bonds to another carbon atom .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, carboxylic acids can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction . Additionally, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

Synthesis and Modification of Nucleoside Analogues

Research on compounds similar to the queried chemical often focuses on synthesizing nucleoside analogues, which are essential in medicinal chemistry for their antiviral and anticancer properties. For instance, the synthesis of acyclic nucleoside and nucleotide analogs derived from amino purines showcases methodologies that could be applicable for modifying the compound of interest, potentially altering its biological activity or enhancing its pharmaceutical relevance (Janeba, Holý, & Masojídková, 2000).

Carbohydrate Chemistry

Another area of research involves the modification of sugars and sugar analogues, which has profound implications in developing therapeutics for various diseases. Studies on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids demonstrate complex reactions that could be relevant for exploring the bioactivity of the compound , potentially leading to new drug discoveries (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Antibacterial Activity

Compounds with similar structural features have been synthesized and evaluated for their antibacterial activity, highlighting the potential of such molecules in addressing bacterial resistance. The synthesis and evaluation of 1, 4-Benzoxazine analogues for their antibacterial properties against various strains present a framework for assessing the compound of interest in antimicrobial studies (Kadian, Maste, & Bhat, 2012).

Reactivity and Synthesis of Heterocyclic Systems

The reactivity of bifunctional compounds in synthesizing heterocyclic systems is another area of interest. Studies on the use of bifunctional starting materials to generate unique substituted heterocyclic compounds provide insights into reaction mechanisms and synthetic strategies that could be relevant for exploring the reactivity and potential applications of the compound (Ghandi, Zarezadeh, & Taheri, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets. For example, acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Future Directions

The future directions for research and development involving this compound would depend on its intended use and properties. For example, if it is a drug or biologically active compound, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects . Alternatively, if it is a chemical reagent, future research could focus on finding new reactions or applications for it .

properties

IUPAC Name

2-[8-[benzyl(propan-2-yl)amino]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11(2)22(9-12-7-5-4-6-8-12)17-19-15-14(23(17)10-13(24)25)16(26)20-18(27)21(15)3/h4-8,11H,9-10H2,1-3H3,(H,24,25)(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIFWWQMCGZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(benzyl(isopropyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

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